1-Ethyl-2,2,6,6-tetramethylpiperidine
Overview
Description
Chemical Reactions Analysis
2,2,6,6-Tetramethylpiperidine, a related compound, is used to prepare metallo-amide bases and selective generation of silylketene acetals . It acts as a precursor to Lithium tetramethylpiperidide and (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl radical .Physical and Chemical Properties Analysis
1-Ethyl-2,2,6,6-tetramethylpiperidine is a clear colorless to light yellow-green liquid .Scientific Research Applications
Material Science and Biochemistry Applications
2,2,6,6-Tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid, a derivative of 1-Ethyl-2,2,6,6-tetramethylpiperidine, is an effective β-turn and 310/α-helix inducer in peptides. It also serves as a reliable electron spin resonance probe and fluorescence quencher, making it a valuable tool in material science and biochemistry (Toniolo et al., 1998).
Alcohol Oxidation Systems
An environmentally benign alcohol oxidation system uses 2,2,6,6-tetramethylpiperidin-l-yloxy (a related compound) as a catalyst. This system operates at room temperature, is highly efficient, and can oxidize various alcohols to their corresponding carbonyl compounds with high yields. It demonstrates tolerance to various heteroaromatic rings and C=C bonds under reaction conditions (Li & Zhang, 2009).
Electrochemical Oxidation Studies
In electrochemical oxidation studies, 1-chloro-2,2,6,6-tetramethylpiperidine forms a stable cation-radical, confirmed through cyclic voltammetry and electron paramagnetic resonance. This radical's transformation leads to the formation of 2,2,6,6-tetramethylpiperidin-1-oxyl (Kagan et al., 2009).
Solvation in Ionic Liquids
EPR spectra of 2,2,6,6-tetramethylpiperidine-1-oxyl and its derivatives have been obtained in ionic liquids, providing insights into solvation processes. These studies contribute to our understanding of specific interactions in ionic liquids (Noel et al., 1992).
Safety and Hazards
Properties
IUPAC Name |
1-ethyl-2,2,6,6-tetramethylpiperidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N/c1-6-12-10(2,3)8-7-9-11(12,4)5/h6-9H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIRYDVOOUHTURX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(CCCC1(C)C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20185949 | |
Record name | Piperidine, 1-ethyl-2,2,6,6-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20185949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32163-58-9 | |
Record name | Piperidine, 1-ethyl-2,2,6,6-tetramethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032163589 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piperidine, 1-ethyl-2,2,6,6-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20185949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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